molecular formula C13H22N2O2S B3017266 1-Cyclopentylmethanesulfonyl-4-(prop-2-yn-1-yl)piperazine CAS No. 2094459-29-5

1-Cyclopentylmethanesulfonyl-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B3017266
CAS No.: 2094459-29-5
M. Wt: 270.39
InChI Key: MBRKKNMVAGDAGV-UHFFFAOYSA-N
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Description

1-Cyclopentylmethanesulfonyl-4-(prop-2-yn-1-yl)piperazine is a chemical compound with the molecular formula C13H22N2O2S and a molecular weight of 270.39. This compound is part of the piperazine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of 1-Cyclopentylmethanesulfonyl-4-(prop-2-yn-1-yl)piperazine can be achieved through various synthetic routes. One common method involves the coupling of cyclohexanone, amines, and alkynes using copper(II) chloride as a catalyst under solvent-free conditions . This method is advantageous due to its simplicity and the absence of solvents, making it an environmentally friendly approach.

Chemical Reactions Analysis

1-Cyclopentylmethanesulfonyl-4-(prop-2-yn-1-yl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Cyclopentylmethanesulfonyl-4-(prop-2-yn-1-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s.

    Industry: It is utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclopentylmethanesulfonyl-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopentylmethanesulfonyl-4-(prop-2-yn-1-yl)piperazine can be compared to other similar compounds such as:

    Pargyline: A monoamine oxidase inhibitor used in the treatment of neurodegenerative diseases.

    Rasagiline: Another monoamine oxidase inhibitor with neuroprotective effects.

    Selegiline: Known for its use in Parkinson’s disease treatment.

What sets this compound apart is its unique structure, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-(cyclopentylmethylsulfonyl)-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-2-7-14-8-10-15(11-9-14)18(16,17)12-13-5-3-4-6-13/h1,13H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRKKNMVAGDAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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